Chloro(didecyl)alumane
Description
Chloro(didecyl)alumane, a theoretical organoaluminum compound with the general formula $ \text{AlCl(C}{10}\text{H}{21})2 $, is postulated to belong to the alkylaluminum chloride family. These compounds are Lewis acids widely used in catalysis, polymerization, and organic synthesis . This article compares their molecular properties, reactivity, and applications, leveraging available data from peer-reviewed sources.
Properties
CAS No. |
13488-64-7 |
|---|---|
Molecular Formula |
C20H42AlCl |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
chloro(didecyl)alumane |
InChI |
InChI=1S/2C10H21.Al.ClH/c2*1-3-5-7-9-10-8-6-4-2;;/h2*1,3-10H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
SNGSKWOIQYYRCE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Chloro(didecyl)alumane typically involves the reaction of aluminum chloride with didecylmagnesium or didecylzinc. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
[ \text{AlCl}3 + 2 \text{C}{10}\text{H}{21}\text{MgBr} \rightarrow \text{C}{20}\text{H}_{43}\text{AlCl} + 2 \text{MgBrCl} ]
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield.
Chemical Reactions Analysis
Chloro(didecyl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloro(didecyl)alumane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an adjuvant in vaccines and other pharmaceutical formulations.
Industry: this compound is used in the production of specialty chemicals and materials, including high-performance plastics and coatings.
Mechanism of Action
The mechanism by which Chloro(didecyl)alumane exerts its effects involves the formation of stable complexes with other molecules. The aluminum center in the compound can coordinate with various ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key molecular characteristics of selected alkylaluminum chlorides:
Notes:
Reactivity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
